molecular formula C8H7ClO2 B021866 1-(3-Chloro-4-hydroxyphenyl)ethanone CAS No. 2892-29-7

1-(3-Chloro-4-hydroxyphenyl)ethanone

Cat. No. B021866
CAS RN: 2892-29-7
M. Wt: 170.59 g/mol
InChI Key: GMTSPBYBJKGPJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 1-(3-Chloro-4-hydroxyphenyl)ethanone often involves complex reactions such as the Ullmann reaction, which can sometimes yield unexpected by-products. For instance, in the synthesis of 3,3'-diacetoxy-4,4'-bis(hexyloxy)biphenyl, an unexpected nonbiphenyl by-product identified as 1-(4-hexyloxy-3-hydroxyphenyl)ethanone was observed. This by-product's structure was confirmed through crystallographic analysis, showcasing the intricate nature of synthesizing such compounds (Manzano, Baggio, & Cukiernik, 2015).

Molecular Structure Analysis

The molecular structure of related compounds can exhibit significant variations depending on the polymorphic form. For instance, the triclinic and orthorhombic polymorphs of 1-(4-hexyloxy-3-hydroxyphenyl)ethanone display different packing schemes, although built up by similar chains. These structural variations are crucial for understanding the molecular arrangement and the impact on the compound's properties (Suarez et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving 1-(3-Chloro-4-hydroxyphenyl)ethanone derivatives can lead to a variety of products, depending on the reactants and conditions. For example, condensation reactions of related compounds can yield heterocyclic products with significant yields, demonstrating the compound's reactivity and potential for synthesizing novel organic structures (Moskvina, Shilin, & Khilya, 2015).

Physical Properties Analysis

The physical properties of compounds similar to 1-(3-Chloro-4-hydroxyphenyl)ethanone, such as polymorphic forms, can undergo first-order thermally driven phase transformations. These transformations and their corresponding thermodynamic parameters provide insights into the compound's stability and behavior under different conditions (Suarez et al., 2017).

Scientific Research Applications

  • Pharmacological Effects : A derivative, 1-(4-hydroxyphenyl)-2-[1-methyl-3-(4-hydroxyphenyl)propylamido] ethanone hydrochloride, has been shown to excite adrenoceptors in isolated frog hearts, indicating potential pharmacological applications (Du Jun-rong, 2004).

  • Synthesis of Useful Compounds : Selective bromination of hydroxy and methoxy ethanones can lead to the production of 1-[3-(2-alkylbenzofuranyl)]-2-(3,5-dibromo-4-hydroxyphenyl)ethanones, which can be transformed into various useful compounds (H. Kwiecień & E. Baumann, 1998).

  • Conformational Studies : The most stable conformation of (3-alkoxymethyl-4-hydroxyphenyl)ethanones involves hydrogen bond formation, with significant enthalpy values, suggesting implications in molecular design (R. Čižmáriková et al., 2002).

  • Crystal Structure Analysis : The unique crystal structure of 1-(5-chloro-2-hydroxyphenyl)ethanone, featuring intramolecular hydrogen bonding, provides insights into ortho-hydroxy aromatic ketones (D. Majumdar, 2016).

  • Antimicrobial Activity : Various synthesized compounds based on this ethanone exhibit antimicrobial activity against pathogens like Bacillus subtillis, Staphylococcus aureus, Escherichia coli, and Salmonella typhi (R. N. Patel et al., 2011; Hitesh Dave et al., 2013).

  • Chemical Synthesis : The nickel-modified Ullmann reaction with 1-(4-hexyloxy-3-hydroxyphenyl)ethanone results in an unexpected nonbiphenyl by-product, revealing novel aspects of supramolecular architecture (V. Manzano et al., 2015).

  • Material Science Applications : The methacrylate polymer bearing a chalcone side group derived from such ethanones demonstrates promising dielectric and thermal properties (T. Çelik & M. Coskun, 2018).

  • Microwave-Assisted Synthesis : Microwave-assisted procedures have been used for the synthesis of functionalized biphenyl systems from 5-phenyl-2-hydroxyacetophenone derivatives, demonstrating the importance of green chemistry approaches (P. Soares et al., 2015).

Safety And Hazards

This compound is classified as harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and rinsing cautiously with water in case of contact with eyes .

Future Directions

The future directions for the use or study of this compound are not specified in the retrieved data. It is typically used for research and development purposes .

properties

IUPAC Name

1-(3-chloro-4-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c1-5(10)6-2-3-8(11)7(9)4-6/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMTSPBYBJKGPJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00359984
Record name 1-(3-Chloro-4-hydroxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloro-4-hydroxyphenyl)ethanone

CAS RN

2892-29-7
Record name 1-(3-Chloro-4-hydroxyphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2892-29-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Chloro-4-hydroxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-Chloro-4-hydroxyphenyl)ethanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.106.228
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred solution of 2-chlorophenol (10.0 g, 77.8 mmol) in carbon disulfide (20 ml) was added aluminum chloride (21.8 g, 163.4 mmol) at 0° C. under nitrogen. Acetyl chloride (6.72 g, 85.6 mmol) was added, and the mixture was heated at reflux temperature for 6 hours. The mixture was cooled down to room temperature, and poured into ice-water. The whole was extracted with diethylether. The organic layer was washed with brine, dried over MgSO4, and concentrated in vacuo. The residue was recrystallized with diethylether-hexane to give the title compound (6.39 g, 48% yield).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
21.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
6.72 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
48%

Synthesis routes and methods II

Procedure details

50 gm of p-hydroxyacetophenone were dissolved in 500 ml of hot methylene dichloride and filtered through a small pad of silica gel. The solution was allowed to cool and the methylene dichloride was stripped off to obtain 41.75 gm (0.31 mol) of crystals. These crystals were dissolved in about 1.5 liters of methylene dichloride. The reaction flask was placed in an ice bath and chlorine gas was bubbled through the solution. After about a total of 5 minutes of Cl2(g) bubbling, the methylene chloride was stripped off to yield more than 30 gm of white crystals (>90% pure) of 3-chloro-4-hydroxy acetophenone.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-Chloro-4-hydroxyphenyl)ethanone
Reactant of Route 2
1-(3-Chloro-4-hydroxyphenyl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(3-Chloro-4-hydroxyphenyl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(3-Chloro-4-hydroxyphenyl)ethanone
Reactant of Route 5
Reactant of Route 5
1-(3-Chloro-4-hydroxyphenyl)ethanone
Reactant of Route 6
Reactant of Route 6
1-(3-Chloro-4-hydroxyphenyl)ethanone

Citations

For This Compound
5
Citations
P Madsen, LB Knudsen, FC Wiberg… - Journal of medicinal …, 1998 - ACS Publications
The first non-peptide competitive human glucagon receptor antagonist, 2-(benzimidazol-2-ylthio)-1-(3,4-dihydroxyphenyl)-1-ethanone, NNC 92-1687 (2), is described. This antagonist …
Number of citations: 125 pubs.acs.org
R Martin - 2013 - books.google.com
To fmds one's bearings through the luxuriant forest of organic chemistry, sure guide marks are needed. Robert Martin's book is one of these most useful reference marks for each …
Number of citations: 9 books.google.com
R Martin, R Martin - Handbook of Hydroxyacetophenones, 1997 - Springer
-Preparation by reaction of chlorine on the 2, 5-dihydroxyacetophenone in chloroform solution containing a drop of triethylamine, under UV light, at 0 (50%)[761].-Preparation by …
Number of citations: 2 link.springer.com
R Martin, R Martin - Aromatic Hydroxyketones: Preparation and Physical …, 2011 - Springer
Obtained by hydrolytic cleavage of 2-amino-3-(2-hydroxy-3, 4, 5, 6-tetrafluorobenzoyl) acrylic acid (I) or of 3-(2-hydroxy-3, 4, 5, 6-tetrafluorobenzoylmethylene)-piperazin-2-one (II) in …
Number of citations: 2 link.springer.com
B COCH - Springer
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.